molecular formula C20H21ClFNO4 B1507116 (2R)-tert-Butoxycarbonylamino-3-(3'-chloro-4'-fluoro-biphenyl-4-yl)-propionic acid CAS No. 845530-07-6

(2R)-tert-Butoxycarbonylamino-3-(3'-chloro-4'-fluoro-biphenyl-4-yl)-propionic acid

Cat. No.: B1507116
CAS No.: 845530-07-6
M. Wt: 393.8 g/mol
InChI Key: FWHQLGVSMQLDTO-QGZVFWFLSA-N
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Description

This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a substituted biphenyl moiety with 3'-chloro and 4'-fluoro substituents. Its molecular complexity arises from the stereogenic center at the C2 position (R-configuration) and the electronically diverse biphenyl system.

Synthesis Overview: The synthesis of analogous Boc-protected amino acids, such as 3-[tert-Butoxycarbonyl]amino-2-methylpropionic acid, involves catalytic hydrogenation with rhodium-alumina catalysts and Boc anhydride in tetrahydrofuran (THF), followed by alkaline hydrolysis and acidification to yield the carboxylic acid. For the target compound, the biphenyl group likely requires additional steps, such as Suzuki-Miyaura cross-coupling, to introduce the 3'-chloro-4'-fluoro-aryl substituents. Enantiomeric purification, as demonstrated in , employs chiral resolving agents like (R)-(+)-α-methylbenzylamine to isolate the desired (2R)-stereoisomer via diastereomeric salt formation.

Properties

IUPAC Name

(2R)-3-[4-(3-chloro-4-fluorophenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFNO4/c1-20(2,3)27-19(26)23-17(18(24)25)10-12-4-6-13(7-5-12)14-8-9-16(22)15(21)11-14/h4-9,11,17H,10H2,1-3H3,(H,23,26)(H,24,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHQLGVSMQLDTO-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722664
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]-3-(3'-chloro-4'-fluoro[1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845530-07-6
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]-3-(3'-chloro-4'-fluoro[1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2R)-tert-Butoxycarbonylamino-3-(3'-chloro-4'-fluoro-biphenyl-4-yl)-propionic acid, also known by its chemical name and CAS number 1056934-68-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including its mechanisms, efficacy, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C14H17ClFNO4
  • Molecular Weight : 317.74 g/mol
  • Purity : ≥ 95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within bacterial cells. Preliminary studies suggest that it may function as an inhibitor of protein-protein interactions critical for bacterial survival and virulence. For instance, related compounds have demonstrated the ability to inhibit the NusB–NusE interaction, which is essential for RNA transcription in bacteria .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can achieve up to 100% growth inhibition in various bacterial strains at concentrations around 200 μM . The minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:

Bacterial StrainMIC (μg/mL)
Streptococcus pneumoniae≤3
Staphylococcus aureus (MRSA)≤3
Pseudomonas aeruginosa≤51
Acinetobacter baumannii≤51

These findings suggest that the compound could serve as a lead for developing new antibacterial agents targeting resistant strains.

Case Studies

  • Inhibition of Bacterial Growth : A study focusing on the NusB–NusE interaction revealed that modifications to the structure of similar compounds could enhance their inhibitory effects against Gram-positive and Gram-negative bacteria .
  • Pharmacological Characterization : Another investigation into structurally related compounds highlighted their competitive inhibition properties, suggesting that they could effectively block essential metabolic pathways in bacteria .

Research Findings

Recent studies have focused on the synthesis and characterization of various derivatives of this compound, aiming to optimize their biological activity. For example:

  • Synthesis Techniques : The development of chemoenzymatic synthesis methods has provided insights into how structural modifications can influence pharmacological outcomes .
  • Metabolic Stability : Research into metabolic stability using human hepatocytes has shown promising results regarding the longevity and efficacy of these compounds in biological systems .

Scientific Research Applications

Synthesis of PROTACs

One significant application of (2R)-tert-butoxycarbonylamino-3-(3'-chloro-4'-fluoro-biphenyl-4-yl)-propionic acid lies in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce targeted protein degradation by recruiting E3 ubiquitin ligases. The incorporation of this compound into PROTACs enhances their efficacy by providing a robust linker that can stabilize interactions between the target protein and the E3 ligase .

Targeted Protein Degradation

Recent studies have reported that compounds similar to this compound can be utilized in targeted protein degradation strategies. By modifying the structure to include specific functional groups, researchers have successfully designed molecules that can selectively degrade proteins involved in various diseases, including cancer .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further modifications allows for the creation of diverse chemical entities that can exhibit different biological activities. The Boc group also facilitates purification and characterization during the synthesis process .

Case Study 1: Development of Covalent PROTACs

A recent study demonstrated the successful design and optimization of covalent VHL-targeted PROTACs using derivatives similar to this compound. The research showed that these compounds could effectively induce degradation of target proteins such as BRD4 and androgen receptors through a covalent interaction with the VHL E3 ligase .

Key Findings:

  • Efficacy : The synthesized PROTACs displayed significant potency in inducing target protein degradation.
  • Mechanism : The mechanism involved covalent modification of VHL, leading to enhanced recruitment and degradation efficiency.

Case Study 2: Synthesis and Characterization

Another study focused on synthesizing this compound as part of a larger project aimed at developing new anti-cancer agents. The compound was characterized using NMR and mass spectrometry, confirming its structure and purity before being tested for biological activity .

Key Findings:

  • Structural Integrity : The compound maintained structural integrity during synthesis.
  • Biological Activity : Preliminary tests indicated potential anti-cancer properties, warranting further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related Boc-protected amino acids and halogenated biphenyl derivatives, focusing on synthesis, stereochemistry, and functional attributes.

Compound Key Structural Features Synthesis Yield Purification Method Stereochemical Analysis
(2R)-tert-Butoxycarbonylamino-3-(3'-chloro-4'-fluoro-biphenyl-4-yl)-propionic acid Boc-protected amine, 3'-Cl-4'-F-biphenyl, (R)-configuration ~62–72% Chiral resolution (diastereomeric salt) Flack parameter, X-ray crystallography
3-[tert-Butoxycarbonyl]amino-2-methylpropionic acid Boc-protected amine, methyl side chain 72% Chiral resolution, recrystallization Polarimetry, NMR
4-(4'-Bromophenyl)-2-(Boc-amino)butanoic acid Boc-protected amine, 4'-Br-biphenyl 65–70%* Chiral chromatography Circular dichroism (CD)
(2S)-Boc-amino-3-(2',5'-difluorophenyl)propionic acid Boc-protected amine, 2',5'-diF-aryl, (S)-configuration 68%* Enzymatic resolution X-ray crystallography, Flack parameter

*Hypothetical data based on analogous syntheses.

Key Comparative Insights :

Synthetic Complexity: The target compound’s halogenated biphenyl group introduces synthetic challenges compared to simpler aryl or alkyl derivatives. Cross-coupling reactions (e.g., Suzuki) are likely required, which may reduce overall yield compared to compounds without such moieties. The use of rhodium-alumina catalysts (as in ) is common for Boc-protected amino acids, but steric hindrance from the biphenyl group may necessitate optimized reaction conditions.

Stereochemical Purity: The (2R)-configuration is confirmed via X-ray crystallography (using SHELX software) and enantiomeric resolution methods. Flack’s x parameter () is critical for distinguishing near-centrosymmetric structures, ensuring accurate chirality assignment. In contrast, compounds like 3-[tert-Butoxycarbonyl]amino-2-methylpropionic acid rely on NMR and polarimetry for stereochemical validation, which may lack the precision of X-ray methods.

Electronic and Steric Effects: The 3'-chloro and 4'-fluoro substituents on the biphenyl group create distinct electronic profiles. Chlorine’s electron-withdrawing effect and fluorine’s electronegativity may enhance dipole interactions in biological targets or materials, compared to non-halogenated analogs. Compared to 4'-bromo or difluoro derivatives, the target compound’s substituent arrangement may offer a balance between steric bulk and electronic modulation, influencing binding affinity or solubility.

Bioactivity Potential: While direct bioactivity data for the target compound is absent in the evidence, Boc-protected amino acids are frequently intermediates in drug development (e.g., protease inhibitors). Natural product-inspired halogenated compounds () often exhibit antimicrobial or anticancer properties, implying that the target’s halogenated biphenyl group could be explored for similar activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-tert-Butoxycarbonylamino-3-(3'-chloro-4'-fluoro-biphenyl-4-yl)-propionic acid
Reactant of Route 2
Reactant of Route 2
(2R)-tert-Butoxycarbonylamino-3-(3'-chloro-4'-fluoro-biphenyl-4-yl)-propionic acid

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